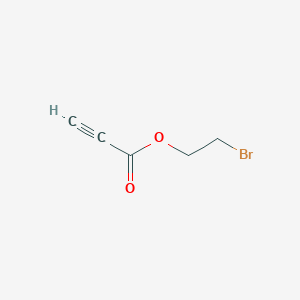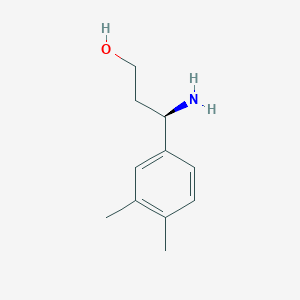
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3,4-dimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine under appropriate conditions to introduce the amino group.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalytic hydrogenation and enzymatic resolution are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), catalysts like palladium on carbon (Pd/C)
Substitution: Alkyl halides, base catalysts like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-amino-3-phenylpropan-1-ol: Lacks the dimethyl substitution on the phenyl ring, resulting in different reactivity and applications.
3-amino-3-(4-methylphenyl)propan-1-ol: Contains a single methyl group on the phenyl ring, affecting its steric and electronic properties.
Uniqueness
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of two methyl groups on the phenyl ring. These structural features confer distinct reactivity and biological activity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
PUQXLWUCIHPEDW-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CCO)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


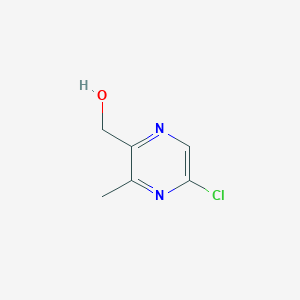
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
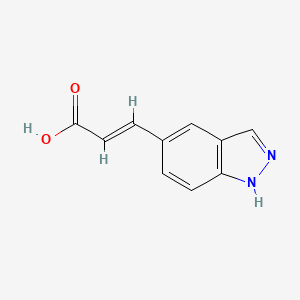
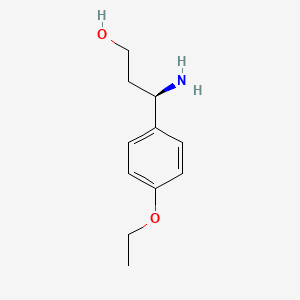
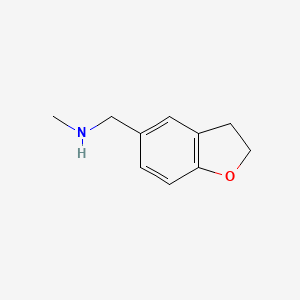
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
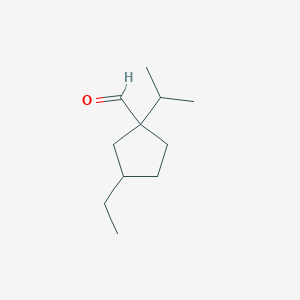
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
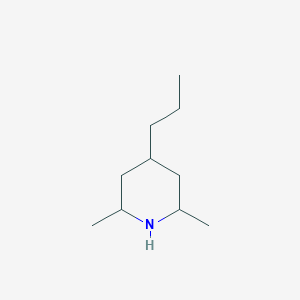
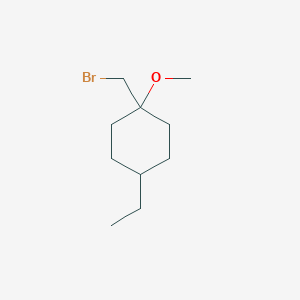
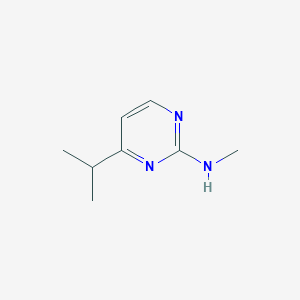
![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)
